6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylicacid
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Overview
Description
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the bromination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This interaction can disrupt various signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-pyrrolo[3,2-b]pyridine: Similar in structure but lacks the carboxylic acid group.
4-Bromo-1H-pyrrolo[2,3-c]pyridine: Another structural isomer with different substitution patterns.
Uniqueness
6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and applications. Its specific substitution pattern also provides distinct electronic and steric properties that can be exploited in various chemical and biological contexts .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-12-4-6(9(13)14)5-3-11-8(10)2-7(5)12/h2-4H,1H3,(H,13,14) |
InChI Key |
YHWHRVQALOIVKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CN=C(C=C21)Br)C(=O)O |
Origin of Product |
United States |
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